REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.[N:12]([O-])=O.[Na+].O.O.Cl[Sn]Cl>Cl>[NH:1]([C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1)[NH2:12] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Et2O
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC=C2CCC(C2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |